2-(methylsulfonyl)-1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole
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Overview
Description
2-(methylsulfonyl)-1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole is a complex organic compound characterized by the presence of a benzimidazole core substituted with a methylsulfonyl group and a trifluoromethylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfonyl)-1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Trifluoromethylbenzyl Group: This step involves the alkylation of the benzimidazole core with a trifluoromethylbenzyl halide in the presence of a base such as potassium carbonate.
Addition of the Methylsulfonyl Group: The final step is the sulfonylation of the benzimidazole derivative using a methylsulfonyl chloride reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfonyl)-1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzimidazole core can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.
Substitution: The trifluoromethylbenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(methylsulfonyl)-1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(methylsulfonyl)-1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The benzimidazole core can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole
- 2-(methylsulfonyl)-1-(4-chlorobenzyl)-1H-benzo[d]imidazole
- 2-(methylsulfonyl)-1-(4-bromobenzyl)-1H-benzo[d]imidazole
Uniqueness
Compared to its analogs, 2-(methylsulfonyl)-1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole is unique due to the presence of the trifluoromethyl group, which significantly enhances its lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications where these properties are desirable.
Properties
IUPAC Name |
2-methylsulfonyl-1-[[4-(trifluoromethyl)phenyl]methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O2S/c1-24(22,23)15-20-13-4-2-3-5-14(13)21(15)10-11-6-8-12(9-7-11)16(17,18)19/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCPXXBVPSZJSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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